N-((8-Hydroxyquinolin-2-yl)methyl)acetamide
CAS No.: 648896-21-3
Cat. No.: VC20163104
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648896-21-3 |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | N-[(8-hydroxyquinolin-2-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C12H12N2O2/c1-8(15)13-7-10-6-5-9-3-2-4-11(16)12(9)14-10/h2-6,16H,7H2,1H3,(H,13,15) |
| Standard InChI Key | CJRALVYWBVXEEF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NCC1=NC2=C(C=CC=C2O)C=C1 |
Introduction
Structural and Molecular Characteristics
The molecular formula of N-((8-Hydroxyquinolin-2-yl)methyl)acetamide is C₁₃H₁₄N₂O₂, with a molecular weight of 230.26 g/mol. Its structure features:
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An 8-hydroxyquinoline backbone, which provides a planar aromatic system with hydroxyl and nitrogen groups capable of metal coordination.
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A methylene (-CH₂-) spacer at the 2-position of the quinoline ring, reducing steric hindrance compared to direct N-substitution.
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An acetamide group (-NHCOCH₃), introducing hydrogen-bonding capacity and modulating solubility .
Key spectroscopic data (inferred from analogs):
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IR: Strong absorption bands near 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch), and 1250 cm⁻¹ (C-O phenolic stretch) .
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NMR: Protons on the methylene bridge typically resonate at δ 4.2–4.5 ppm, while the acetamide methyl group appears near δ 2.1 ppm .
Synthetic Methodologies
Quinoline Core Formation
The 8-hydroxyquinoline scaffold is synthesized via the Skraup reaction or Betti reaction, with the latter offering higher regioselectivity for 2-substituted derivatives . For example, reacting 2-aminophenol with acrolein under acidic conditions yields 8-hydroxyquinoline :
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 230.26 g/mol |
| Melting Point | 210–215°C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly in H₂O |
| LogP (Partition Coeff.) | 1.8 (predicted) |
The compound’s limited aqueous solubility is attributed to the hydrophobic quinoline ring, while the acetamide and hydroxyl groups enable polar interactions .
Biological and Functional Applications
Antimicrobial Activity
Analogous 8-hydroxyquinoline acetamides exhibit broad-spectrum antimicrobial activity:
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Bacterial Inhibition: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.
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Antifungal Effects: 70% growth inhibition of Candida albicans at 10 µM.
Metal Chelation and Analytical Use
The hydroxyl and quinoline nitrogen atoms form stable complexes with Cu²⁺, Fe³⁺, and Hg²⁺, enabling applications in:
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Environmental Sensing: Fluorescence quenching upon Hg²⁺ binding (detection limit ~10 nM) .
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Therapeutic Chelation: Potential use in heavy metal poisoning or neurodegenerative diseases linked to metal dysregulation.
Comparative Analysis with Analogues
| Compound | Key Structural Difference | Bioactivity Highlight |
|---|---|---|
| N-(8-Hydroxyquinolin-2-yl)acetamide | Direct N-substitution | Moderate antibacterial activity |
| N-((3-Bromophenyl)methyl)acetamide | Bromophenyl substituent | Enhanced Hg²⁺ sensitivity |
| N-((8-Hydroxyquinolin-2-yl)methyl)thioamide | Thioamide group (-NHCSSH) | Superior metal selectivity |
The methylene spacer in N-((8-Hydroxyquinolin-2-yl)methyl)acetamide enhances conformational flexibility, improving interaction with biological targets compared to rigid analogs .
Challenges and Future Directions
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Synthetic Scalability: Current routes require multi-step purification; flow chemistry could streamline production.
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Toxicity Profiling: No in vivo data exist—priority for preclinical studies.
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Hybrid Drug Design: Coupling with NSAIDs or antimalarials may synergize therapeutic effects.
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